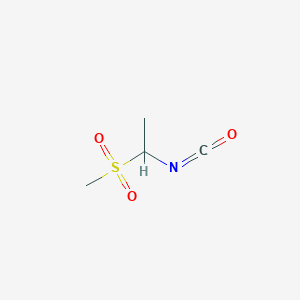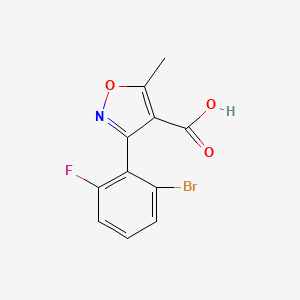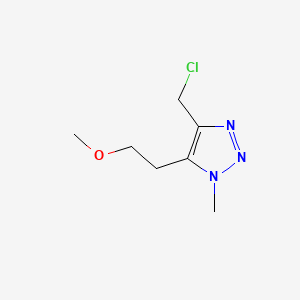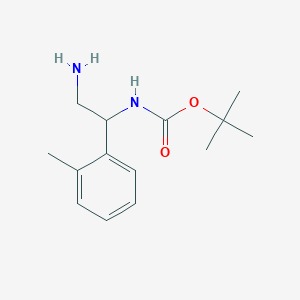
Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds. This compound is known for its role in the preparation of fentanyl analogues and other related derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those related to pain management and anesthesia.
Industry: The compound is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in fentanyl synthesis.
N-Phenyl-4-piperidinamine: Another precursor in the synthesis of fentanyl analogues.
N-Phenethyl-4-piperidone: A key intermediate in the production of fentanyl.
Uniqueness
Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and chemical compounds .
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8,13H2,1-3H3 |
Clave InChI |
LSBMLKLUBFTNFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


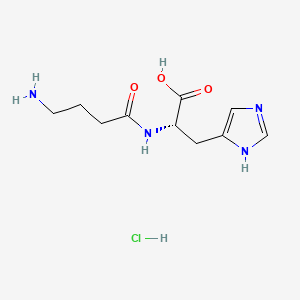
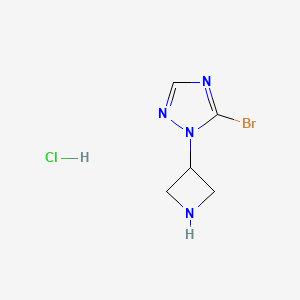
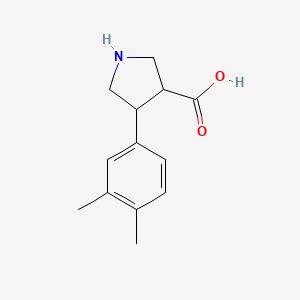
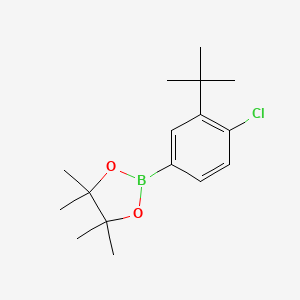

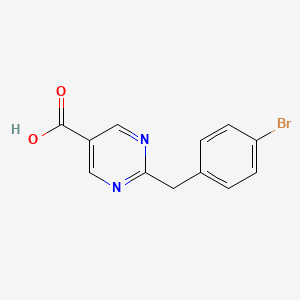
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)

![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
